molecular formula C24H27BrN2O4 B11640451 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11640451
M. Wt: 487.4 g/mol
InChI Key: QIBBIYNETGEWBU-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as Compound A) is a functionalized pyrrol-2-one derivative characterized by:

  • A 2-(dimethylamino)ethyl group at the 1-position, which may improve solubility and modulate electronic properties .
  • A 4-ethoxy-3-methylbenzoyl moiety at the 4-position, contributing steric bulk and electronic effects .
  • A 3-hydroxy group, enabling hydrogen bonding interactions .

This scaffold is structurally related to bioactive molecules targeting estrogen receptors, kinases, or other enzymes, as evidenced by analogs in the literature .

Properties

Molecular Formula

C24H27BrN2O4

Molecular Weight

487.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27BrN2O4/c1-5-31-19-11-8-17(14-15(19)2)22(28)20-21(16-6-9-18(25)10-7-16)27(13-12-26(3)4)24(30)23(20)29/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+

InChI Key

QIBBIYNETGEWBU-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)C

Origin of Product

United States

Biological Activity

The compound 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (C25H29BrN2O4) is a complex organic molecule with a molecular weight of 501.4 g/mol. Its structure includes several functional groups that suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound comprises:

  • Bromophenyl group : May enhance lipophilicity and biological activity.
  • Dimethylamino ethyl chain : Likely increases membrane permeability.
  • Ethoxy-3-methylphenyl carbonyl moiety : Potentially involved in receptor interactions.
  • Hydroxy-dihydro-pyrrolone core : May contribute to enzyme inhibition or modulation of biological pathways.

The mechanisms through which this compound may exert its biological effects include:

  • Interaction with Enzymes : The hydroxy-dihydro-pyrrolone core may facilitate binding to enzyme active sites.
  • Receptor Binding : The dimethylamino group may enhance interactions with G-protein coupled receptors (GPCRs).
  • Cell Membrane Penetration : The presence of the dimethylamino group suggests improved bioavailability due to increased permeability across cellular membranes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into potential biological activities:

Compound NameStructural FeaturesUnique Aspects
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)carbonyl-pyrroloneSimilar core structure with different halogen and alkoxy groupsPotentially different biological activity due to substituents
5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-(4-isopropoxyphenyl)carbonyl-pyrroloneVariation in amino chain length and substituentsMay exhibit altered pharmacological properties
5-(4-fluorophenyl)-1-[2-(dimethylamino)propyl]-4-(4-nitrophenyl)carbonyl-pyrroloneDifferent halogen and nitro substituentsCould have distinct reactivity and biological effects

Case Studies and Research Findings

Research into the biological activities of related compounds has yielded valuable insights:

  • Antimicrobial Activity : Studies on benzotriazole derivatives indicated that bulky hydrophobic groups enhance antimicrobial efficacy against various bacterial strains such as Escherichia coli and Bacillus subtilis . Given the structural similarities, it is plausible that the compound may exhibit similar antimicrobial properties.
  • Enzyme Inhibition Studies : The discovery of selective PKMYT1 inhibitors demonstrates that modifications in similar compounds can significantly affect their potency and selectivity . This suggests that further exploration of the structure-activity relationship (SAR) for our compound could reveal potent inhibitors for specific targets.
  • Pharmacological Profiles : The examination of analogs has shown that variations in substituents can lead to significant changes in pharmacological profiles, including potency and selectivity for specific biological targets .

Future Directions

Further research is warranted to explore the following areas:

  • In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound will provide a clearer understanding of its potential therapeutic applications.
  • Synthesis Optimization : Refining synthetic routes to enhance yield and purity while exploring alternative methods for producing derivatives that may possess improved bioactivity.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features indicate potential pharmacological properties. Compounds with similar structures have been known to exhibit activities such as:

  • Enzyme inhibition : The presence of the dimethylamino group may enhance membrane permeability, allowing the compound to interact with various enzymes or receptors in biological systems.
  • Receptor modulation : Its unique structure may allow it to modulate receptor activity, potentially leading to therapeutic effects in various diseases.

Case Study: Interaction Studies

Research into the interaction of this compound with specific biological targets is crucial for understanding its therapeutic potential. For example, studies could focus on:

  • Binding affinity : Evaluating how well the compound binds to target enzymes or receptors.
  • Mechanism of action : Investigating how the compound influences biological pathways through enzyme inhibition or receptor modulation.

Organic Synthesis Applications

The synthesis of 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrolone core : This can involve cyclization reactions that form the dihydropyrrolone structure.
  • Functionalization : Introducing various substituents (e.g., bromophenyl and ethoxy groups) through electrophilic aromatic substitution or nucleophilic addition reactions.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

Material Science Applications

Due to its complex structure and potential for modification, this compound could also find applications in material science:

  • Polymer synthesis : The incorporation of this compound into polymer matrices could lead to materials with specific mechanical or thermal properties.
  • Nanomaterials : The unique functional groups may allow for the development of nanomaterials with tailored chemical properties for applications in electronics or photonics.

Summary Table of Potential Applications

Application AreaPotential UsesNotes
Medicinal ChemistryEnzyme inhibition, receptor modulationRequires further biological studies
Organic SynthesisMulti-step synthesis techniquesInvolves complex reaction pathways
Material SciencePolymer and nanomaterial developmentExplores new material properties

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name 5-Position 1-Position 4-Position Molecular Weight (g/mol) Notable Properties
Compound A 4-Bromophenyl 2-(Dimethylamino)ethyl 4-Ethoxy-3-methylbenzoyl ~479.3 (calculated) High lipophilicity (Br), moderate solubility (dimethylamino group)
Compound 20 4-tert-Butylphenyl 2-Hydroxypropyl 4-Methylbenzoyl 408.23 Lower solubility (hydrophobic tert-butyl), crystalline solid (mp 263–265°C)
Compound 21 4-Dimethylaminophenyl 2-Hydroxypropyl 4-Methylbenzoyl 408.21 Enhanced solubility (dimethylamino group), reduced crystallinity
4-Benzoyl analog 4-Methoxyphenyl 2-(Dimethylamino)ethyl Benzoyl 380.44 Reduced steric bulk (methoxy vs. bromo), higher polarity
Compound 1E 4-Methylphenyl N/A Chromene-carbonitrile 277.3 Simplified core, distinct biological activity (antioxidant)

Key Observations :

  • Bromophenyl vs.
  • Dimethylaminoethyl vs. Hydroxypropyl: The dimethylamino group in Compound A enhances basicity and solubility relative to hydroxypropyl analogs (e.g., Compound 20) .
  • Aroyl Substituents : The 4-ethoxy-3-methylbenzoyl group in Compound A introduces steric hindrance and electron-donating effects, which may influence binding affinity compared to simpler benzoyl or methylbenzoyl groups .

Physicochemical and Electronic Comparisons

  • Electronic Effects : The electron-withdrawing bromine atom in Compound A may stabilize the pyrrol-2-one core via resonance, contrasting with electron-donating groups (e.g., methoxy in ) that alter charge distribution .

Preparation Methods

Oxidative Cyclization of 3-Cyanoketones

Procedure :

  • Precursor Synthesis : 3-Cyanoketones are prepared via Knoevenagel condensation between 4-bromobenzaldehyde and a 1,3-dicarbonyl compound, followed by hydrocyanation.

  • Cyclization : The 3-cyanoketone intermediate undergoes base-assisted oxidative cyclization using KOH (4 equiv.) and DMSO as an oxidant in a water/DMSO mixture (1:3 v/v) at room temperature.

    • Reaction Time : 40–60 minutes.

    • Yield : 72–85% (isolated).

Mechanism :

  • Deprotonation of the α-CH group forms an anion, which is oxidized to an acrylonitrile intermediate.

  • Hydroxide-mediated 5-exo-trig cyclization yields the pyrrol-2-one core.

Key Data :

StepReagents/ConditionsYield (%)Reference
Knoevenagel Condensation4-Bromobenzaldehyde, 1,3-diketone, KCN, EtOH/H₂O70–80
Oxidative CyclizationKOH, DMSO, H₂O, 20°C72–85

Copper-Catalyzed C–N Bond Formation

Procedure :

  • Pyrrolone Core Assembly : A copper(I)-catalyzed dehydrogenative C(sp²)–N bond formation is employed to construct the pyrrol-2-one scaffold.

    • Catalyst : CuBr (10 mol%).

    • Oxidant : MnO₂ (3.0 equiv.).

    • Solvent : 1,2-Dichloroethane at 120°C for 24 hours.

  • Post-Functionalization : The 4-ethoxy-3-methylbenzoyl group is introduced via Friedel-Crafts acylation using AlCl₃ as a catalyst.

Key Data :

StepReagents/ConditionsYield (%)Reference
C–N Bond FormationCuBr, MnO₂, 1,2-DCE, 120°C65–77
Friedel-Crafts AcylationAlCl₃, 4-ethoxy-3-methylbenzoyl chloride, DCM60–70

Alkylation of the Amine Side Chain

Procedure :

  • Amination : The 2-(dimethylamino)ethyl group is introduced via nucleophilic substitution of a bromoethyl intermediate with dimethylamine.

    • Conditions : Dimethylamine (2.0 equiv.), K₂CO₃, DMF, 80°C, 12 hours.

    • Yield : 75–82%.

Key Data :

StepReagents/ConditionsYield (%)Reference
Bromoethyl Intermediate PrepHBr/AcOH, 70°C, 6 hours85
DimethylaminationDimethylamine, K₂CO₃, DMF75–82

Optimization and Challenges

Regioselectivity in Cyclization

  • Issue : Competing 2-aminofuran formation under acidic conditions.

  • Solution : Use of DMSO as a mild oxidant and KOH for base-mediated cyclization suppresses side reactions.

Purification Challenges

  • Issue : Co-elution of polar byproducts during column chromatography.

  • Solution : Gradient elution with EtOAc/hexane (1:3 → 1:1) followed by recrystallization from ethanol.

Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 9.17 (s, 1H, OH), 7.53–7.30 (m, aromatic H), 3.77 (s, 3H, OCH₃), 2.92 (s, 6H, N(CH₃)₂).

  • HRMS : m/z calcd. for C₂₆H₂₈BrN₂O₄ [M+H]⁺: 515.1234; found: 515.1230.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Oxidative CyclizationHigh yield, mild conditionsRequires anhydrous DMSO
Copper CatalysisScalable, broad substrate scopeHigh catalyst loading
AlkylationStraightforward aminationRisk of over-alkylation

Q & A

Q. What are the standard synthetic routes for synthesizing this pyrrol-2-one derivative?

The compound is synthesized via multi-step reactions, typically involving:

  • Pyrrolone core formation : Base-assisted cyclization of substituted precursors (e.g., hydroxy-pyrrolones) with aryl amines or phenols under reflux conditions .
  • Functionalization : Sequential introduction of substituents (e.g., bromophenyl, dimethylaminoethyl) via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF, THF) and temperature control are critical for yield optimization (46–63% reported for analogous compounds) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

  • 1H/13C NMR : Resolves proton environments (e.g., dimethylaminoethyl protons at δ ~2.2–2.5 ppm) and carbon frameworks. DEPT-135 confirms CH, CH₂, and CH₃ groups .
  • HRMS : Validates molecular mass (e.g., [M+H]+ ion) and formula (e.g., C₂₃H₂₈BrN₂O₄ requires precise mass matching) .
  • FTIR : Identifies functional groups (e.g., carbonyl stretch ~1700 cm⁻¹, hydroxyl ~3200 cm⁻¹) .

Q. How is purity assessed during synthesis?

Purity is determined via:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Melting point analysis : Sharp melting ranges (e.g., 138–211°C) indicate homogeneity .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

  • Factorial designs : Systematically vary parameters (e.g., catalyst loading, stoichiometry, reaction time) to identify interactions affecting yield. For example, a 2³ factorial design could optimize cyclization temperature (80–120°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH) .
  • Response surface methodology (RSM) : Models non-linear relationships between variables to predict optimal conditions .

Q. What strategies resolve crystallographic vs. solution-state structural discrepancies?

  • Single-crystal X-ray diffraction : Provides definitive solid-state conformation (e.g., dihedral angles between aryl groups). For example, analogous compounds show planar pyrrolone cores with substituent orientations influencing packing .
  • Dynamic NMR : Variable-temperature studies or NOESY detect conformational flexibility in solution (e.g., rotation of the 4-ethoxy-3-methylphenyl group) .

Q. How can researchers analyze potential biological activity?

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus, E. coli) or enzyme inhibition assays (e.g., kinase targets). Analogous pyrrol-2-ones show activity via hydrophobic interactions with binding pockets .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., bromophenyl → fluorophenyl) to assess impact on potency. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. What advanced techniques characterize polymorphism or solvate formation?

  • PXRD : Differentiates polymorphs via distinct diffraction patterns.
  • Thermogravimetric analysis (TGA) : Detects solvent loss in solvates (e.g., weight loss at 100–150°C) .

Methodological Considerations

Q. How are reaction intermediates monitored in real time?

  • Inline FTIR or Raman spectroscopy : Tracks carbonyl formation or aryl coupling progress .
  • LC-MS : Identifies transient intermediates (e.g., acylated precursors) with high sensitivity .

Q. What safety protocols are critical during synthesis?

  • APS/DMDAAC handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reagents .
  • Waste management : Quench brominated byproducts with NaHSO₃ to prevent halogen accumulation .

Data Contradiction Analysis

Q. How to address conflicting NMR and MS data?

  • High-resolution MS : Confirm molecular ion adducts (e.g., [M+Na]+ vs. [M+H]+) to rule out misassignment.
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., aromatic protons) by correlating 1H-13C couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.